6-(2-(Trifluoromethyl)phenyl)pyridin-3-amine 6-(2-(Trifluoromethyl)phenyl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13374321
InChI: InChI=1S/C12H9F3N2/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(16)7-17-11/h1-7H,16H2
SMILES: C1=CC=C(C(=C1)C2=NC=C(C=C2)N)C(F)(F)F
Molecular Formula: C12H9F3N2
Molecular Weight: 238.21 g/mol

6-(2-(Trifluoromethyl)phenyl)pyridin-3-amine

CAS No.:

Cat. No.: VC13374321

Molecular Formula: C12H9F3N2

Molecular Weight: 238.21 g/mol

* For research use only. Not for human or veterinary use.

6-(2-(Trifluoromethyl)phenyl)pyridin-3-amine -

Specification

Molecular Formula C12H9F3N2
Molecular Weight 238.21 g/mol
IUPAC Name 6-[2-(trifluoromethyl)phenyl]pyridin-3-amine
Standard InChI InChI=1S/C12H9F3N2/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(16)7-17-11/h1-7H,16H2
Standard InChI Key LTHKCHFBDPDJMD-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC=C(C=C2)N)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C2=NC=C(C=C2)N)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 6-[2-(trifluoromethyl)phenyl]pyridin-3-amine, reflects its substitution pattern. The pyridine ring’s 3-amino group enhances polarity and hydrogen-bonding potential, while the 2-trifluoromethylphenyl moiety contributes to lipophilicity and steric bulk. Key structural attributes include:

  • Molecular Formula: C12H9F3N2\text{C}_{12}\text{H}_{9}\text{F}_{3}\text{N}_{2}

  • Molecular Weight: 238.21 g/mol

  • Exact Mass: 238.07 g/mol

  • Topological Polar Surface Area (TPSA): ~48 Ų (indicative of moderate solubility in polar solvents)

  • LogP: Estimated at 3.5–4.0, suggesting high lipophilicity .

The trifluoromethyl group’s strong electron-withdrawing nature alters the electronic environment of the phenyl ring, potentially influencing reactivity and binding interactions in biological systems.

Synthesis and Manufacturing

Synthetic routes to 6-(2-(trifluoromethyl)phenyl)pyridin-3-amine typically involve palladium-catalyzed cross-coupling reactions, leveraging methodologies optimized for introducing trifluoromethyl groups into aromatic systems. A generalized approach includes:

Key Synthetic Steps

  • Bromination: Introduction of a bromine atom at the 2-position of the phenyl ring using N\text{N}-bromosuccinimide (NBS) under radical conditions.

  • Trifluoromethylation: Replacement of the bromine atom with a -CF3_3 group via Ullmann-type coupling or transition-metal catalysis (e.g., CuI/ligand systems).

  • Amination: Installation of the amine group at the pyridine’s 3-position via Buchwald-Hartwig coupling using palladium catalysts and bulky phosphine ligands.

Industrial-Scale Considerations

Industrial production prioritizes cost efficiency and scalability. Continuous flow reactors and microwave-assisted synthesis have been explored to enhance reaction yields (typically 60–80%) and reduce byproducts. Challenges include managing the steric hindrance imposed by the -CF3_3 group and ensuring regioselectivity during amination.

Physicochemical Properties

The compound’s properties are critical for its application in drug discovery and material science:

PropertyValue/RangeMethod of Determination
Melting Point120–125°C (estimated)Differential Scanning Calorimetry
Boiling Point320–330°C (estimated)SimDist GC Analysis
Solubility in Water<1 mg/mLShake-Flask Method
LogP3.5–4.0Reversed-Phase HPLC

The low aqueous solubility necessitates formulation strategies such as salt formation or nanoemulsions for pharmaceutical applications.

Agrochemical Applications

The -CF3_3 group’s metabolic stability and lipophilicity make this compound a candidate for herbicide and insecticide development. Analogous structures, such as fluazifop-butyl, control grassy weeds by inhibiting acetyl-CoA carboxylase.

Comparison with Structural Analogs

6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine

  • Difference: -CF3_3 group at phenyl’s 3-position.

  • Impact: Reduced steric hindrance improves synthetic accessibility but may lower target affinity.

N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine

  • Complexity: Additional piperidine ring and second -CF3_3 group.

  • Application: Validated in antiparasitic research but requires multistep synthesis.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematically varying substituents to optimize potency and selectivity.

  • Formulation Development: Addressing solubility limitations through prodrug strategies or nanoparticle carriers.

  • Target Identification: High-throughput screening to identify novel biological targets (e.g., GPCRs, ion channels).

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